Pyrrolidine-2-carbohydrazide

Description

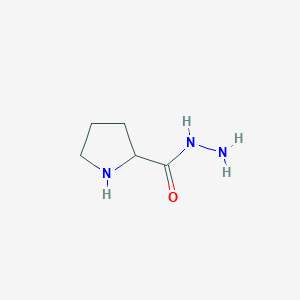

Pyrrolidine-2-carbohydrazide is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with a carbohydrazide (-CONHNH₂) substituent at the 2-position. This structure confers unique reactivity and versatility, making it a valuable intermediate in medicinal chemistry and drug design. It serves as a precursor for synthesizing bioactive molecules, particularly in the development of antimicrobial, anti-tubercular, and antiplatelet agents . The compound’s stereochemistry (often in the (S)-enantiomeric form) and functional groups enable selective interactions with biological targets, such as enzymes or receptors involved in disease pathways .

Key synthetic routes involve coupling pyrrolidine-2-carboxylic acid derivatives with hydrazine or substituted hydrazides, often using protective groups like tert-butyloxycarbonyl (Boc) to control regioselectivity . For example, derivatives such as 1-(3-mercapto-2-methylpropanoyl)this compound have been synthesized in yields up to 72%, characterized by IR spectra showing C=O stretches at ~1645 cm⁻¹ (amide) and ~1728 cm⁻¹ (ester) .

Properties

Molecular Formula |

C5H11N3O |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

pyrrolidine-2-carbohydrazide |

InChI |

InChI=1S/C5H11N3O/c6-8-5(9)4-2-1-3-7-4/h4,7H,1-3,6H2,(H,8,9) |

InChI Key |

CMCFIGZTTYAYIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C(=O)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine-2-carbohydrazide belongs to a broader class of heterocyclic carbohydrazides. Below is a comparative analysis of its structural analogs, emphasizing differences in biological activity, physicochemical properties, and synthetic approaches.

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Findings:

Substitutions at the N1 position (e.g., sulfonylbenzoxadiazole in ) significantly enhance anti-tubercular activity, demonstrating the importance of electron-withdrawing groups for Mycobacterium tuberculosis inhibition.

Biological Activity: Anti-Tubercular Activity: The sulfonylbenzoxadiazole derivative showed potent activity (MIC 0.24 μM), outperforming simpler carbohydrazides lacking aromatic sulfonyl groups. Antiplatelet Effects: this compound derivatives modified with thioether groups (e.g., compound 3 in ) exhibit antiplatelet activity via mechanisms akin to captopril, a known ACE inhibitor.

Physicochemical Properties: Melting Points: this compound derivatives typically have lower melting points (e.g., oily consistency at 79–102°C ) compared to crystalline pyridine-4-carbohydrazide analogs .

Table 2: Physical Properties Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.